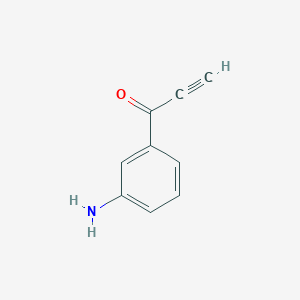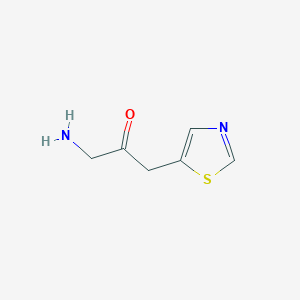
5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C9H15N3S. It is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with cyclopropyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions at the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Various reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is not well-documented. compounds in the 1,2,4-triazole family typically exert their effects by interacting with specific enzymes or receptors in biological systems. The thiol group may play a crucial role in binding to metal ions or forming disulfide bonds, which can affect the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-Butyl-4H-1,2,4-triazole-3-thiol
- 4-ALLYL-5-(4-TERT-BUTYL-PHENYL)-4H-(1,2,4)TRIAZOLE-3-THIOL
- 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-triazole
Uniqueness
5-Tert-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and cyclopropyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H15N3S |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
3-tert-butyl-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3S/c1-9(2,3)7-10-11-8(13)12(7)6-4-5-6/h6H,4-5H2,1-3H3,(H,11,13) |
Clave InChI |
OKCBSBNFPMYWPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NNC(=S)N1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)

![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)
![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)

![4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)

![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

